molecular formula C26H44NNaO5S B3025750 2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

Cat. No.: B3025750
M. Wt: 509.7 g/mol
InChI Key: YAERYJYXPRIDTO-WRXPQEKCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolithocholic Acid-d4 (sodium salt) is a deuterated form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. It is a human metabolite found predominantly in bile and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d4 (sodium salt) involves the incorporation of deuterium atoms into the taurolithocholic acid molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe final product is then converted to its sodium salt form for stability and solubility .

Industrial Production Methods

Industrial production of Taurolithocholic Acid-d4 (sodium salt) involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity. The compound is typically produced in crystalline form and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic Acid-d4 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced bile acids, and substituted analogs, each with distinct biological activities and applications .

Scientific Research Applications

Taurolithocholic Acid-d4 (sodium salt) is widely used in scientific research due to its stability and unique properties. Some key applications include:

Mechanism of Action

Taurolithocholic Acid-d4 (sodium salt) exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates various signaling pathways involved in bile acid metabolism, including the activation of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence gene expression, lipid metabolism, and cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurolithocholic Acid-d4 (sodium salt) is unique due to its deuterium content, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accuracy and consistency are critical .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-WRXPQEKCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 3
Reactant of Route 3
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 4
Reactant of Route 4
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 5
Reactant of Route 5
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 6
Reactant of Route 6
2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

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